molecular formula C18H21ClN4O2S B2722896 8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374615-50-6

8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2722896
CAS No.: 374615-50-6
M. Wt: 392.9
InChI Key: PIODZEQPZUFPCB-UHFFFAOYSA-N
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Description

Compounds of this nature are typically complex organic molecules with potential applications in various fields such as medicine, materials science, and more .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the protodeboronation of alkyl boronic esters is a method used in the synthesis of complex organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. The structure can provide valuable information about the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. They may involve mechanisms such as nucleophilic substitution or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications, improving their synthesis methods, or investigating their mechanisms of action .

Properties

IUPAC Name

8-butylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN4O2S/c1-4-5-10-26-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)11-12-8-6-7-9-13(12)19/h6-9,14H,4-5,10-11H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCCFHPGKPHMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=[N+](C2C(=N1)N(C(=O)N(C2=O)C)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN4O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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